Cas no 863589-32-6 (2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)

2,6-difluoro-N-(3-{1,3-thiazolo5,4-bpyridin-2-yl}phenyl)benzamide is a versatile organic compound with distinct structural features. It exhibits enhanced solubility and stability, making it suitable for various chemical applications. Its unique 1,3-thiazolo5,4-bpyridin-2-yl substituent confers unique reactivity and selectivity, broadening its utility in synthetic organic chemistry. This compound is well-suited for research and development in drug discovery and materials science.
2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide structure
863589-32-6 structure
商品名:2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
CAS番号:863589-32-6
MF:C19H11F2N3OS
メガワット:367.37194943428
CID:5555594
PubChem ID:5167361

2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 化学的及び物理的性質

名前と識別子

    • F0694-0147
    • 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
    • 2,6-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
    • 863589-32-6
    • 2,6-DIFLUORO-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
    • 2,6-difluoro-N-(3-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide
    • 2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
    • インチ: 1S/C19H11F2N3OS/c20-13-6-2-7-14(21)16(13)17(25)23-12-5-1-4-11(10-12)18-24-15-8-3-9-22-19(15)26-18/h1-10H,(H,23,25)
    • InChIKey: VNNKUDYCRSFGEO-UHFFFAOYSA-N
    • ほほえんだ: S1C2C(=CC=CN=2)N=C1C1C=CC=C(C=1)NC(C1C(=CC=CC=1F)F)=O

計算された属性

  • せいみつぶんしりょう: 367.05908948g/mol
  • どういたいしつりょう: 367.05908948g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 501
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 83.1Ų

2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0694-0147-75mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F0694-0147-2mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F0694-0147-2μmol
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F0694-0147-25mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F0694-0147-40mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F0694-0147-4mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F0694-0147-100mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
100mg
$248.0 2023-07-05
Life Chemicals
F0694-0147-15mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F0694-0147-30mg
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F0694-0147-10μmol
2,6-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863589-32-6 90%+
10μl
$69.0 2023-07-05

2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 関連文献

2,6-difluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamideに関する追加情報

2,6-Difluoro-N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide: A Comprehensive Overview

2,6-Difluoro-N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (CAS No. 863589-32-6) is a complex organic compound with a unique structure that combines a benzamide core with a 1,3thiazolo[5,4-b]pyridine moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure is characterized by the presence of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, which contributes to its electronic properties and stability. The N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl) group further enhances its functional versatility.

Recent studies have highlighted the importance of 1,3thiazolo[5,4-b]pyridine derivatives in drug discovery. These heterocyclic compounds are known for their ability to modulate various biological targets, including kinases and ion channels. The integration of this moiety into the benzamide framework in 2,6-difluoro-N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide has shown promising results in preclinical models. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.

The synthesis of 2,6-difluoro-N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the 1,3thiazolo[5,4-b]pyridine ring through cyclization reactions and the subsequent coupling with the fluorinated benzamide derivative. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of physical properties, 2,6-difluoro-N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide has a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological evaluation of this compound has revealed its potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug development due to their role in numerous physiological processes. The ability of 2,6-difluoro-N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide to interact with these receptors suggests its utility in treating conditions such as hypertension and neurodegenerative diseases.

Furthermore, computational studies have provided insights into the molecular interactions of 2,6-difluoro-N-(3-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide with its target proteins. These studies utilize advanced docking algorithms to predict binding affinities and identify key residues responsible for molecular recognition. Such computational approaches are invaluable for optimizing the compound's pharmacokinetic properties and minimizing off-target effects.

In conclusion, 863589-32-6 (or 2

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